1H-1,2,4-トリアゾール-1-イル)プロパン酸

概要

説明

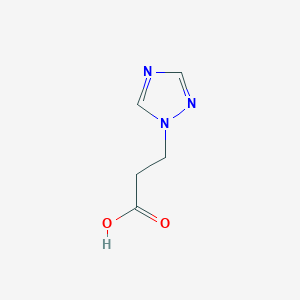

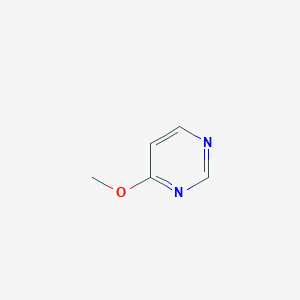

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms . The exact properties of this specific compound are not widely documented, but similar compounds have been studied for various applications .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis process typically involves the reaction of a 1,2,4-triazole with a propanoic acid derivative .Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid can be analyzed using various spectroscopic techniques. For example, 1H-NMR spectroscopy can be used to identify the presence of the 1,2,4-triazole ring . Additionally, the molecular formula of similar compounds has been identified as C5H7N3O2 .科学的研究の応用

創薬

「3-(1H-1,2,4-トリアゾール-1-イル)プロパン酸」を含む1,2,3-トリアゾールは、創薬において幅広い用途が見いだされています . それらは、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品化合物が市場に出回っています .

有機合成

1,2,3-トリアゾールは、その高い化学的安定性のために有機合成に使用されています . それらは、高温でも酸性または塩基性加水分解、酸化および還元条件に対して通常不活性です .

高分子化学

高分子化学の分野では、1,2,3-トリアゾールは重要な役割を果たしています . それらの強い双極子モーメントと水素結合能は、それらをアミド結合に似ています .

超分子化学

1,2,3-トリアゾールは、超分子化学にも使用されています . それらは、EまたはZアミド結合を模倣しており、この分野では有益です .

生体結合

生体結合は、1,2,3-トリアゾールが使用されるもう1つの分野です . それらは、さまざまなターゲットと水素結合を形成することができ、これにより、化合物の薬物動態、薬理学的、および毒性学的特性が改善されます .

ケミカルバイオロジー

ケミカルバイオロジーでは、1,2,3-トリアゾールは、さまざまなターゲットと水素結合を形成する能力のために使用されています . これにより、化合物の薬物動態、薬理学的、および毒性学的特性が改善されます .

作用機序

Mode of Action

Triazole derivatives are known to interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the propanoic acid moiety may also influence the compound’s interactions with its targets .

Biochemical Pathways

Triazole derivatives are known to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s solubility in water and organic solvents suggests that it may be well-absorbed and distributed in the body . The presence of the propanoic acid moiety may also influence the compound’s metabolism and excretion .

Result of Action

Triazole derivatives are known to have various biological effects, including antiproliferative activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. For example, the compound’s stability may be affected by temperature, as it may decompose at high temperatures . Additionally, the compound’s solubility in water and organic solvents suggests that its action and efficacy may be influenced by the composition of the biological environment .

生化学分析

Biochemical Properties

3-(1H-1,2,4-Triazol-1-yl)propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. The compound acts as an inhibitor for these enzymes, thereby regulating the breakdown of complex polysaccharides into glucose . Additionally, 3-(1H-1,2,4-Triazol-1-yl)propanoic acid interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3-(1H-1,2,4-Triazol-1-yl)propanoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes such as alpha-amylase and alpha-glucosidase, preventing the substrate from accessing the active site and thereby inhibiting the enzyme’s activity . Additionally, 3-(1H-1,2,4-Triazol-1-yl)propanoic acid can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.

Metabolic Pathways

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as alpha-amylase and alpha-glucosidase, influencing the breakdown of polysaccharides into glucose . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

特性

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJGYTNIFKJHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340591 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76686-84-5 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)